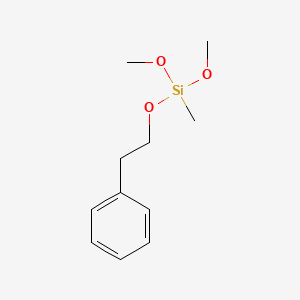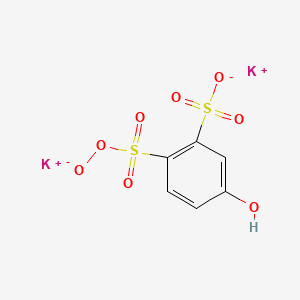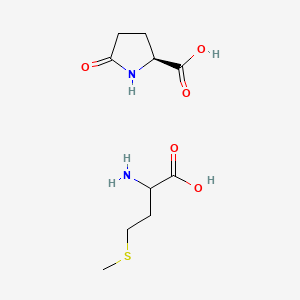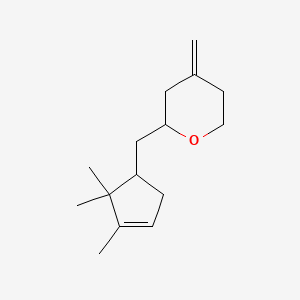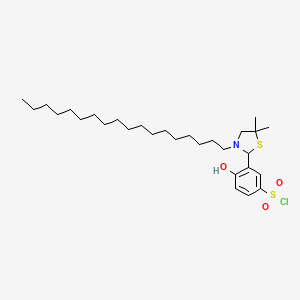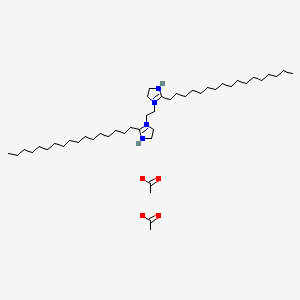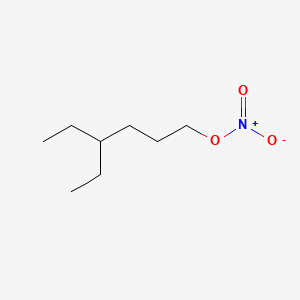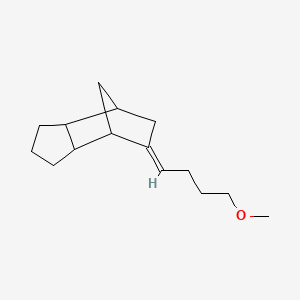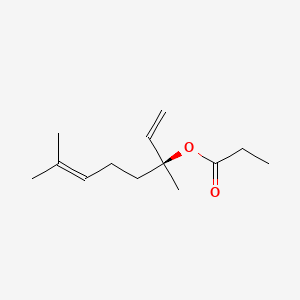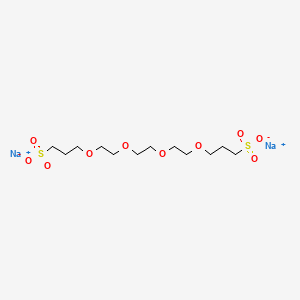
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate is a chemical compound with the molecular formula C10H22Na2O8S2 and a molecular weight of 380.38642 . This compound is known for its unique structure, which includes ethylene, oxyethylene, and propanesulphonate groups. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate typically involves the reaction of ethylene glycol with propanesulphonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H4(OH)2+2C3H7SO3H+2NaOH→C10H22Na2O8S2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through filtration and crystallization processes. The final product is obtained as a white crystalline solid, which is then packaged for distribution.
化学反応の分析
Types of Reactions
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: It can be reduced to form sulphonate salts.
Substitution: The compound can undergo substitution reactions where the sulphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the sulphonate groups, typically under basic conditions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Sulphonate salts.
Substitution: Compounds with different functional groups replacing the sulphonate groups.
科学的研究の応用
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical excipient.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in applications such as water treatment and metal ion sequestration. Additionally, its sulphonate groups can participate in various chemical reactions, contributing to its versatility in different applications.
類似化合物との比較
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate can be compared with other similar compounds such as:
Disodium ethylenediaminetetraacetate (EDTA): Both compounds act as chelating agents, but this compound has a different structure and may exhibit different binding affinities.
Disodium 2,2’-oxybis(ethanesulphonate): Similar in having sulphonate groups, but differs in the overall molecular structure and properties.
The uniqueness of this compound lies in its specific combination of ethylene, oxyethylene, and propanesulphonate groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
52286-85-8 |
|---|---|
分子式 |
C12H24Na2O10S2 |
分子量 |
438.4 g/mol |
IUPAC名 |
disodium;3-[2-[2-[2-(3-sulfonatopropoxy)ethoxy]ethoxy]ethoxy]propane-1-sulfonate |
InChI |
InChI=1S/C12H26O10S2.2Na/c13-23(14,15)11-1-3-19-5-7-21-9-10-22-8-6-20-4-2-12-24(16,17)18;;/h1-12H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChIキー |
SZRKQDLMIVSHDB-UHFFFAOYSA-L |
正規SMILES |
C(COCCOCCOCCOCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



